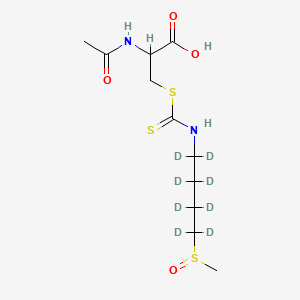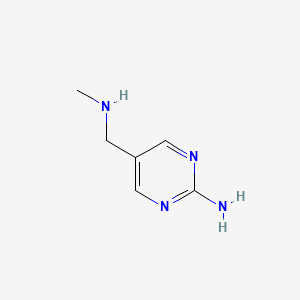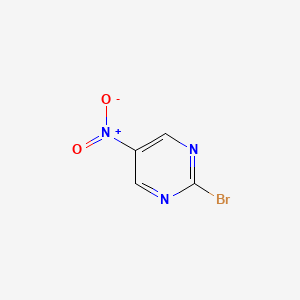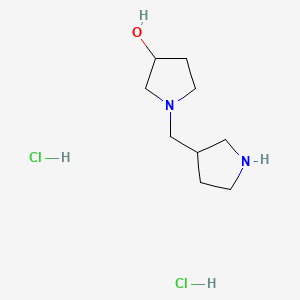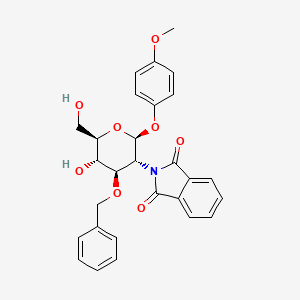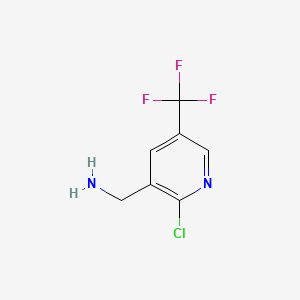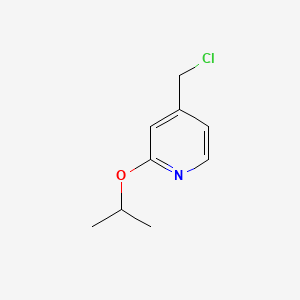
4-(Chloromethyl)-2-isopropoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-isopropoxypyridine (CMIP) is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyridine ring and an isopropoxy group at the 4-position. CMIP has been found to have a wide range of biochemical and physiological effects, and is of interest to researchers due to its potential for use in a variety of laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4-(Chloromethyl)-2-isopropoxypyridine involves the reaction of 2-isopropoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Starting Materials
2-isopropoxypyridine, Chloromethyl methyl ether, Lewis acid catalyst
Reaction
Add 2-isopropoxypyridine to a reaction flask, Add chloromethyl methyl ether to the reaction flask, Add a Lewis acid catalyst to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or column chromatography
科学研究应用
4-(Chloromethyl)-2-isopropoxypyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as 2-amino-4-(chloromethyl)-6-methoxypyridine and 4-(chloromethyl)-2-hydroxy-6-methoxypyridine. 4-(Chloromethyl)-2-isopropoxypyridine has also been used to study the effects of pyridine-based compounds on the activity of enzymes.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-isopropoxypyridine is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other proteins, such as the enzyme glutathione S-transferase.
生化和生理效应
4-(Chloromethyl)-2-isopropoxypyridine has been found to have a wide range of biochemical and physiological effects. In vitro studies have found that 4-(Chloromethyl)-2-isopropoxypyridine can inhibit the activity of cytochrome P450 enzymes, as well as the enzyme glutathione S-transferase. In vivo studies have found that 4-(Chloromethyl)-2-isopropoxypyridine can reduce the levels of certain metabolic enzymes, such as glucose-6-phosphate dehydrogenase.
实验室实验的优点和局限性
The use of 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound, and can be easily synthesized using a three-step procedure. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of experiments. However, there are some limitations to using 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments. It is not well understood how the compound works, so its effects may be unpredictable. Additionally, 4-(Chloromethyl)-2-isopropoxypyridine can be toxic at high concentrations, so caution should be taken when using it in laboratory experiments.
未来方向
There are a variety of potential future directions for research involving 4-(Chloromethyl)-2-isopropoxypyridine. Further research could be done to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 4-(Chloromethyl)-2-isopropoxypyridine, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential for 4-(Chloromethyl)-2-isopropoxypyridine to be used in the synthesis of other compounds, such as drugs or other chemical compounds.
属性
IUPAC Name |
4-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZMBVMVDAXEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734159 |
Source


|
| Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-isopropoxypyridine | |
CAS RN |
1249634-97-6 |
Source


|
| Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

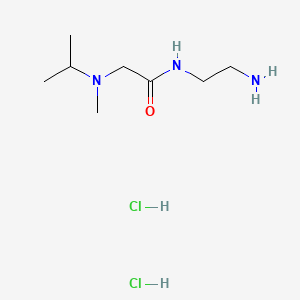
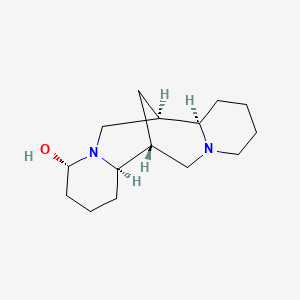
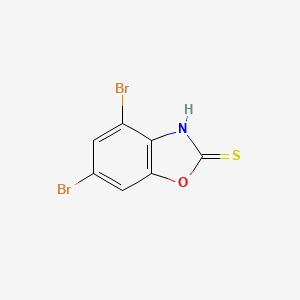
![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)
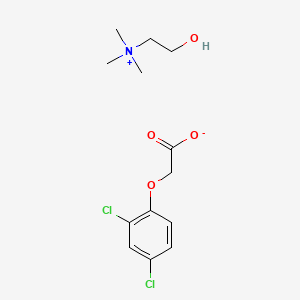
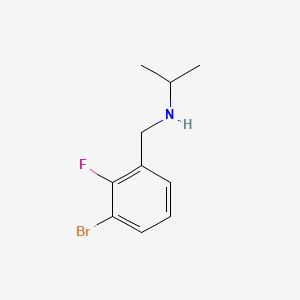
![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)
